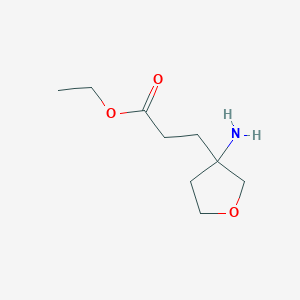

Ethyl 3-(3-aminooxolan-3-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(3-aminooxolan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-8(11)3-4-9(10)5-6-12-7-9/h2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBATXWZZNYHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1(CCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-aminooxolan-3-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 3-aminooxolane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminooxolane attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminooxolan-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(3-aminooxolan-3-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-aminooxolan-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to the following analogs:

Key Observations :

- Positional Isomerism: Ethyl 3-(3-aminooxolan-3-yl)propanoate differs from in the placement of the amino group (3-position vs. 2-position on oxolane), which may influence hydrogen bonding and reactivity.

- Heterocyclic Systems: Compounds like incorporate thiazolidinone rings, which enhance biological activity (e.g., antimicrobial properties) compared to simpler oxolane derivatives .

Physicochemical Properties

Data gaps exist for the target compound, but analogs provide partial insights:

Note: The amino group in the target compound could increase polarity compared to , improving aqueous solubility but requiring stabilization against oxidation.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

| Reaction Type | Key Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | DMF, 60°C, 12 h | 75–85% | |

| Multi-step esterification | THF, NaOH/HCl workup, reflux | 91% | |

| Mitsunobu coupling | DIAD, PPh₃, dry THF, 0°C to RT | 68% |

Which spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR: To identify protons and carbons in the aminooxolane and ester groups. For example, the oxolane ring protons resonate at δ 3.5–4.0 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 230.1284 for C₁₀H₁₇NO₄) .

- FT-IR: Confirms functional groups (e.g., ester C=O stretch at 1725 cm⁻¹, NH₂ bend at 1600 cm⁻¹) .

Q. Table 2: Key Spectral Signatures for Analogous Derivatives

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Ester (-COOEt) | 1.2 (t), 4.1 (q) | 1725 (C=O) |

| Aminooxolane (-NH₂) | 2.8–3.2 (m) | 1600 (N-H) |

How can researchers optimize reaction conditions to improve synthetic yield?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF improves coupling efficiency .

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acylation), while reflux accelerates ring-closure reactions .

- Catalyst Use: Lewis acids (e.g., ZnCl₂) can stabilize intermediates in oxolane formation .

Case Study: A 91% yield was achieved for a trifluoromethyl derivative by optimizing NaOH concentration and reaction time (10 hours at RT) .

What mechanistic insights exist for transformations involving the aminooxolane moiety?

Level: Advanced

Methodological Answer:

The aminooxolane group participates in:

- Ring-Opening Reactions: Under acidic conditions, the oxolane ring opens to form diols, which can re-cyclize or undergo further functionalization .

- Nucleophilic Attack: The amino group acts as a nucleophile, reacting with electrophiles (e.g., acyl chlorides) to form amides .

Key Data: Kinetic studies using UV-Vis spectroscopy show pseudo-first-order kinetics for ring-opening, with rate constants (k) ranging from 0.02–0.05 s⁻¹ in HCl .

What methodologies are recommended for evaluating biological activity?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .

- Target Interaction Studies: Use SPR (Surface Plasmon Resonance) to measure binding affinity to inflammatory targets (e.g., COX-2) .

- In Vivo Models: Assess anti-inflammatory efficacy in murine collagen-induced arthritis models, monitoring cytokine levels (IL-6, TNF-α) via ELISA .

Q. Table 3: Biological Activity of Analogous Compounds

| Derivative | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) |

|---|---|---|

| Dichlorothiophene analog | 12 μM | 8 μg/mL |

| Indole-based derivative | 25 μM | 16 μg/mL |

How should researchers address discrepancies in reported reactivity data?

Level: Advanced

Methodological Answer:

Contradictions often arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, altering reaction rates compared to electron-donating groups (e.g., -OCH₃) .

- Solvent Polarity: Protic solvents stabilize charged intermediates in SN1 mechanisms, while aprotic solvents favor SN2 pathways .

Resolution Strategy:

Replicate experiments under standardized conditions (solvent, temperature).

Perform DFT calculations to model substituent effects on transition states .

Compare kinetic data (e.g., Hammett plots) to quantify electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.